molecular formula C10H15Cl2N3O B3075002 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride CAS No. 10252-91-2

3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

Cat. No. B3075002
CAS RN: 10252-91-2
M. Wt: 264.15 g/mol
InChI Key: AKOFNIRQFRPVPJ-UHFFFAOYSA-N
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Description

“3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride” is a chemical compound with the molecular formula C8H11Cl2N3O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a fused benzene and imidazole ring, and a propanol group . The presence of the amino group and the hydroxyl group can contribute to its reactivity .


Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 236.10 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the data I have .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Applications : The benzimidazole moiety, closely related to 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride, is integral in biological applications like antimicrobial activities. Studies have shown that compounds with a benzimidazole base have significant effectiveness against various bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (Abd El-Meguid, 2014).

Antihypertensive Agents

  • Development as Antihypertensive Agents : Benzimidazole derivatives have been synthesized and evaluated for their potential as antihypertensive agents. Research indicates these compounds exhibit remarkable activity, often comparing favorably to standard drugs like Losartan (Sharma et al., 2010).

NMDA Antagonistic Activity

  • NMDA Receptor Antagonism for Neuroprotection : Benzimidazole-spaced phosphono-alpha-amino acid compounds, structurally similar to 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride, have been synthesized. These demonstrate potent and selective antagonism of NMDA receptors, suggesting potential as neuroprotective agents (Baudy et al., 2001).

Antifungal Activity

  • Synthesis and Evaluation for Antifungal Applications : Benzimidazole-based compounds have been shown to possess significant antifungal activity. Such compounds, including those with structures analogous to 3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride, have been effective against various fungal species, demonstrating higher activity than some control fungicides (Zhou et al., 2013).

Insecticidal Activity

  • Ionic Liquid Mediated Synthesis for Insecticidal Use : Novel heterocyclic compounds, including benzimidazole derivatives, have been synthesized using ionic liquid mediation. These compounds have shown significant insecticidal activity against species like Periplaneta americana, indicating potential for pest control applications (Sharma & Jain, 2013).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. The biological activity can vary greatly depending on the specific context and the other compounds present .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3-(6-amino-1H-benzimidazol-2-yl)propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14;;/h3-4,6,14H,1-2,5,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOFNIRQFRPVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)CCCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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